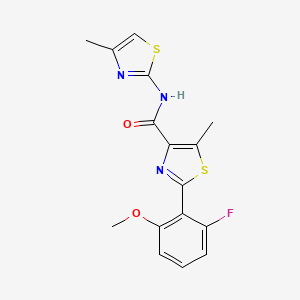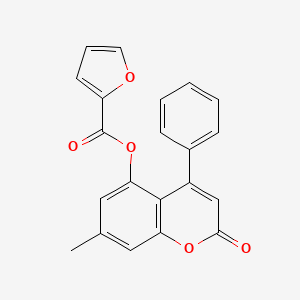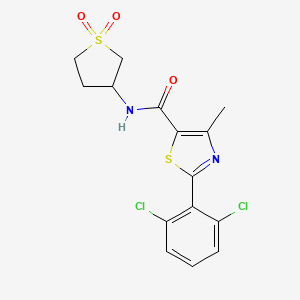![molecular formula C28H25NO6 B11157170 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11157170.png)
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, which is a common scaffold in many bioactive molecules, and a beta-alaninate moiety, which can enhance the compound’s biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a beta-keto ester in the presence of a strong acid catalyst.
Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzyl chloride and methyl chloride are reacted with the chromen-2-one core in the presence of a Lewis acid catalyst.
Attachment of the Beta-Alaninate Moiety: The beta-alaninate moiety can be introduced through a nucleophilic substitution reaction, where the chromen-2-one derivative is reacted with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Protection of the Beta-Alaninate Moiety: The beta-alaninate moiety is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and Friedel-Crafts alkylation reactions, as well as the use of automated synthesis equipment for the coupling and protection steps.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the chromen-2-one core to a chroman-2-one core, which can alter the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and common conditions include the use of polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Benzaldehyde and methyl ketone derivatives.
Reduction: Chroman-2-one derivatives.
Substitution: Various substituted beta-alaninate derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is used as a probe to study enzyme-substrate interactions. The chromen-2-one core can be modified to include various fluorescent tags, allowing researchers to track the compound’s interactions with biological molecules.
Medicine
In medicine, this compound has potential as a therapeutic agent due to its diverse biological activities. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The beta-alaninate moiety can enhance the compound’s bioavailability and target specificity.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings
作用機序
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The beta-alaninate moiety can enhance the compound’s binding affinity and specificity for its targets. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological effects.
類似化合物との比較
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- 3-benzyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(methoxy)carbonyl]-beta-alaninate
Uniqueness
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to the presence of both benzyl and methyl groups on the chromen-2-one core, as well as the benzyloxycarbonyl-protected beta-alaninate moiety. This combination of structural features enhances the compound’s biological activity and makes it a versatile building block for the synthesis of more complex molecules.
特性
分子式 |
C28H25NO6 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
(3-benzyl-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C28H25NO6/c1-19-23-13-12-22(17-25(23)35-27(31)24(19)16-20-8-4-2-5-9-20)34-26(30)14-15-29-28(32)33-18-21-10-6-3-7-11-21/h2-13,17H,14-16,18H2,1H3,(H,29,32) |
InChIキー |
NORSCWVBWHANHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11157088.png)
![2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B11157092.png)
![methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11157097.png)
![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11157100.png)
![6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11157101.png)
![6-chloro-9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157103.png)



![6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11157118.png)

![ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11157139.png)
![N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide](/img/structure/B11157147.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11157163.png)
